

"Ethyl 2-(chlorocarbonyl)hydrazine-1carboxylate" properties

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Compound of Interest

Compound Name: Ethyl 3-(chloroformyl)carbazate

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An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate

Introduction

Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, also known as ethyl chloroformylcarbazate, is a bifunctional chemical reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates two key reactive moieties: a terminal chlorocarbonyl group and a hydrazinecarboxylate functionality. The chlorocarbonyl group acts as a potent acylating agent, while the hydrazine portion serves as a versatile nucleophile and a precursor for various nitrogen-containing heterocycles. This unique combination makes it a valuable building block for the synthesis of complex organic molecules, including novel scaffolds for drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling protocols for professionals in the field.

Chemical and Physical Properties

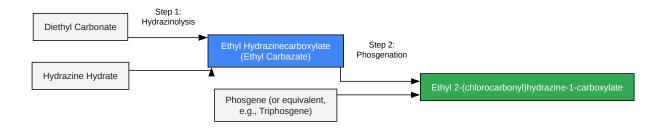
The fundamental properties of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.



Property	Value	Reference
CAS Number	15429-42-2	[1]
Molecular Formula	C4H7CIN2O3	[1]
Molecular Weight	166.56 g/mol	[1]
Synonyms	Ethyl chloroformylcarbazate, Carbazic acid, 3- (chloroformyl)-, ethyl ester	[1]
Exact Mass	166.0145198 u	[1]
XLogP3	0.9	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	67.4 Ų	[1]

Synthesis Workflow

The synthesis of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is typically achieved in a two-step process. The first step involves the formation of the precursor, ethyl hydrazinecarboxylate (also known as ethyl carbazate), from the reaction of a carbonate derivative with hydrazine. The subsequent step introduces the reactive chlorocarbonyl group.





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A two-step synthesis pathway for the target compound.

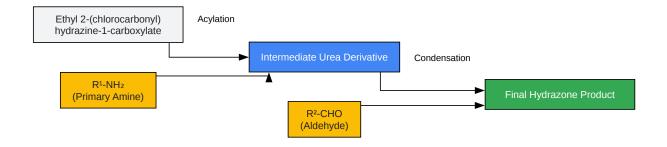
Reactivity and Applications in Drug Development

The dual functionality of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate makes it a highly versatile reagent.

- Acylation Reactions: The chlorocarbonyl group is highly electrophilic and reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is often exploited to link the hydrazinecarboxylate moiety to other molecules.
- Heterocycle Synthesis: The hydrazine group is a cornerstone in the synthesis of nitrogencontaining heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] Following an initial acylation reaction, the hydrazine moiety can undergo cyclization reactions to form rings such as 1,3,4-oxadiazoles, pyrazoles, and triazoles.[2][3]
- Hydrazone Formation: The hydrazine can react with aldehydes and ketones to form hydrazones. Hydrazone derivatives are themselves a class of compounds investigated for a wide array of biological activities, including antimicrobial and anticancer properties.[4]
- Precursor for Bioactive Molecules: Derivatives of hydrazinecarboxylate have been synthesized and evaluated for various therapeutic applications, including anticonvulsant activity, highlighting the utility of this core structure in medicinal chemistry.[5]

The following diagram illustrates a general reaction scheme where the compound acts as a linker between two different molecular fragments, R¹ and R².





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General reactivity of the title compound with nucleophiles.

Experimental Protocols

While specific published protocols for the synthesis of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate are not readily available, a representative two-step procedure can be outlined based on established chemical methodologies.

Step 1: Synthesis of Ethyl Hydrazinecarboxylate (Precursor)[6]

This procedure is adapted from established methods for the synthesis of ethyl carbazate.[6]

- Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser and a magnetic stirrer.
- Reagents: Diethyl carbonate (1.0 mole) is added to the flask.
- Reaction Initiation: Hydrazine hydrate (1.0 mole) is added dropwise to the stirred diethyl
 carbonate. The reaction can be exothermic, and cooling may be necessary to maintain
 control.
- Reaction Conditions: After the addition is complete, the mixture is heated to reflux for 3-4 hours.
- Work-up and Purification: The reaction mixture is cooled to room temperature. The excess reactants and ethanol byproduct are removed under reduced pressure. The resulting crude



ethyl hydrazinecarboxylate can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate (Representative Protocol)

WARNING: This reaction involves phosgene or its equivalents, which are extremely toxic. This procedure must be performed by trained personnel in a certified high-performance fume hood with continuous monitoring and appropriate safety measures in place.

- Apparatus Setup: A three-necked, oven-dried round-bottomed flask is equipped with a
 magnetic stirrer, a dropping funnel, and an inert gas (e.g., nitrogen or argon) inlet. The outlet
 is connected to a scrubber system containing a sodium hydroxide solution to neutralize any
 unreacted phosgene and HCl gas.
- Reagents: Ethyl hydrazinecarboxylate (1.0 mole), synthesized in Step 1, is dissolved in an anhydrous, inert solvent (e.g., dichloromethane or toluene) in the flask and cooled to 0°C in an ice bath.
- Reaction: A solution of triphosgene (0.34 mole, a safer solid phosgene equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the cooled, stirred solution of ethyl hydrazinecarboxylate over 1-2 hours. A non-nucleophilic base (e.g., pyridine or triethylamine) may be required to scavenge the HCl byproduct.
- Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Isolation: The reaction mixture is filtered to remove any precipitated salts. The
 solvent is carefully removed from the filtrate under reduced pressure, ensuring the
 temperature remains low to avoid decomposition of the product. The resulting crude product,
 Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, is typically used immediately in subsequent
 steps due to its reactivity and potential instability. Further purification by vacuum distillation is
 possible but must be conducted with extreme care.

Safety and Handling

Detailed safety data for Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is not widely published. However, based on its structure and the known hazards of its precursors, stringent safety protocols are mandatory.



- Precursor Hazards: The precursor, ethyl hydrazinecarboxylate, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
- Acyl Chloride Hazards: The chlorocarbonyl group makes the compound a reactive acyl
 chloride. Such compounds are typically corrosive, lachrymatory, and react violently with
 water and other protic solvents to release corrosive hydrogen chloride gas.
- Handling Recommendations:
 - Always handle the compound in a high-efficiency chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
 - Work under anhydrous conditions and in an inert atmosphere to prevent hydrolysis.
 - Avoid inhalation of vapors and direct contact with skin and eyes.
 - Keep away from water, alcohols, amines, and strong bases.
 - In case of a spill, use an inert absorbent material and dispose of it as hazardous chemical waste according to institutional guidelines.

Conclusion

Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is a valuable and highly reactive bifunctional building block. Its ability to act as both an acylating agent and a precursor to hydrazones and heterocycles makes it a powerful tool for synthetic chemists, particularly in the construction of novel molecules for pharmaceutical and materials science applications. Due to its inherent reactivity and the hazardous nature of the reagents used in its synthesis, it must be handled with appropriate expertise and under strict safety protocols.

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